![molecular formula C9H11NO B3259658 1-Amino-1-phenylpropan-2-one CAS No. 32187-27-2](/img/structure/B3259658.png)
1-Amino-1-phenylpropan-2-one
Overview
Description
1-Amino-1-phenylpropan-2-one is a secondary alpha-hydroxy ketone, a member of benzenes and a methyl ketone . It is a chemical compound that can be used as an intermediate in the synthesis of ethyl formate .
Synthesis Analysis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular formula of 1-Amino-1-phenylpropan-2-one is C9H11NO . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .Scientific Research Applications
Enzymatic Synthesis
- A study by Corrado et al. (2021) highlights the high regio- and stereoselective multi-enzymatic synthesis of all phenylpropanolamine (PPA) stereoisomers from β-Methylstyrene, demonstrating a one-pot cascade for the synthesis of PPAs in high optical purities and analytical yields using 1-phenylpropane-1,2-diols as key intermediates (Corrado, Knaus, & Mutti, 2021).
Chemical Characterization
- The spectroscopic characterization and crystal structures of cathinone derivatives, including 1-phenylpropan-2-amines, have been reported by Kuś et al. (2016). This research is vital for forensic and harm-reduction organizations for identifying these compounds (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Catalysis in Organic Synthesis
- Iuliano et al. (1995) describe the use of optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol as chiral auxiliaries in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active 1-arylpropanols in good chemical yields and enantiomeric excesses (Iuliano, Pini, & Salvadori, 1995).
Safety and Hazards
properties
IUPAC Name |
1-amino-1-phenylpropan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYOUCNSTZVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-phenylpropan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.